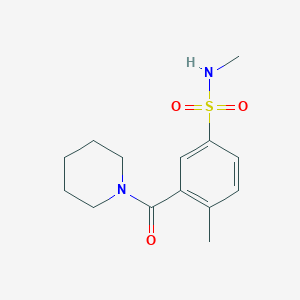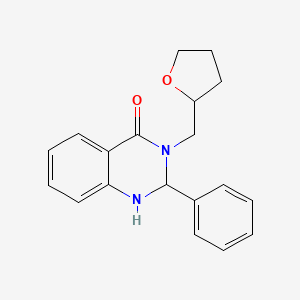![molecular formula C16H14N2O2 B4752845 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzamide](/img/structure/B4752845.png)
2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzamide
Overview
Description
2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzamide, also known as OPB-9195, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of several enzymes, including proteases and kinases, which are involved in various disease processes. In
Scientific Research Applications
2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzamide has been studied for its potential therapeutic applications in several disease processes, including cancer, inflammation, and viral infections. In cancer research, 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzamide has been shown to inhibit the activity of proteases and kinases involved in tumor growth and metastasis. In inflammation research, 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzamide has been shown to reduce the production of inflammatory cytokines and chemokines. In viral infection research, 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzamide has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Mechanism of Action
2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzamide inhibits the activity of several enzymes, including proteases and kinases, by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to a reduction in disease processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzamide vary depending on the disease process being studied. In cancer research, 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzamide has been shown to inhibit tumor growth and metastasis, while also inducing apoptosis in cancer cells. In inflammation research, 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In viral infection research, 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzamide has been shown to inhibit the replication of several viruses, leading to a reduction in viral load.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of disease processes. Additionally, 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzamide has been shown to have low toxicity in animal studies. However, one limitation of using 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzamide. One area of interest is its potential use in combination therapy with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the optimal dosage and administration of 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzamide for different disease processes. Finally, more studies are needed to explore the potential side effects of 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzamide and its long-term safety profile.
properties
IUPAC Name |
2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c17-16(20)13-8-4-5-9-14(13)18-11-10-15(19)12-6-2-1-3-7-12/h1-11,18H,(H2,17,20)/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGYVGBZGNFPJN-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2188061 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4752766.png)
![3,5-dimethyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-isoxazolecarboxamide](/img/structure/B4752772.png)



![1-(2,4-difluorophenyl)-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4752792.png)
![5-({3-[(cyclopentylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4752795.png)
![methyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4752806.png)
![methyl 2-{[4-(2-methoxyphenoxy)butanoyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4752813.png)

![N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4752834.png)
![methyl 4-({[3-(benzoylamino)benzoyl]oxy}methyl)-3-bromobenzoate](/img/structure/B4752844.png)
![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4752856.png)